Dizocilpine (Maleate)
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Overview
Description
Dizocilpine (Maleate) is a complex organic compound with a unique structure that combines the properties of both (E)-but-2-enedioic acid and a tetracyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dizocilpine (Maleate) involves multiple steps, starting with the preparation of the individual components. The (E)-but-2-enedioic acid can be synthesized through the catalytic hydrogenation of maleic acid. The tetracyclic amine component is typically synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
Dizocilpine (Maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Dizocilpine (Maleate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Dizocilpine (Maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic amines and derivatives of (E)-but-2-enedioic acid. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets Dizocilpine (Maleate) apart is its unique combination of a tetracyclic amine with (E)-but-2-enedioic acid, resulting in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m1./s1 |
InChI Key |
QLTXKCWMEZIHBJ-CXGSIYSVSA-N |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Synonyms |
Dizocilpine Dizocilpine Maleate MK 801 MK-801 MK801 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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